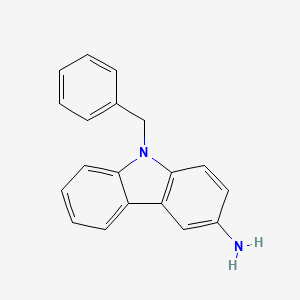

9H-Carbazol-3-amine, 9-(phenylmethyl)-

Description

Significance of Carbazole (B46965) Scaffolds in Heterocyclic Chemistry

The carbazole scaffold, a tricyclic aromatic heterocycle, is a privileged structure in organic chemistry. rsc.org It consists of two benzene (B151609) rings fused to a central five-membered nitrogen-containing pyrrole (B145914) ring. rsc.orgnih.gov This arrangement confers unique electronic properties and a rigid, planar geometry, making it an excellent building block for constructing complex molecular architectures. numberanalytics.com

Carbazole's significance is highlighted by its presence in numerous naturally occurring alkaloids, many of which exhibit profound biological activities. ijrpc.comechemcom.com This natural prevalence has inspired chemists to utilize the carbazole core as a fundamental template in drug design and development. numberanalytics.comechemcom.com Beyond pharmaceuticals, the photophysical properties of the carbazole nucleus make it a valuable component in the design of organic semiconductors, fluorescent probes, and polymers for optoelectronic applications. rsc.orgresearchgate.net The carbazole ring can be readily functionalized at several positions, particularly the N-9, C-3, and C-6 positions, allowing for systematic modifications to tune its chemical and physical properties. researchgate.net

Academic Context of N-Substituted Carbazole Derivatives

Substituting the nitrogen atom (position 9) of the carbazole core has become a primary strategy for developing novel derivatives with tailored functions. nih.govsemanticscholar.org These N-substituted carbazoles have garnered significant attention from researchers due to their diverse and potent biological activities. nih.govnih.gov Academic literature extensively documents their potential as antimicrobial, antitumor, anti-inflammatory, neuroprotective, and antiepileptic agents. nih.govresearchgate.netmdpi.com

The introduction of different substituents on the nitrogen atom can profoundly influence the molecule's therapeutic efficacy and mechanism of action. nih.gov For instance, linking the carbazole nucleus to other heterocyclic moieties like imidazole (B134444) or oxadiazole via an N-alky chain has yielded compounds with significant anticancer and antimicrobial properties. nih.govnih.govmdpi.com This modular approach allows for the creation of extensive libraries of compounds for high-throughput screening in drug discovery programs. semanticscholar.org

Research Trajectories for Amino-Functionalized Carbazole Cores

The introduction of an amino group onto the carbazole scaffold further enhances its versatility as a chemical building block. Amino-functionalized carbazoles serve as key intermediates in the synthesis of more complex, often biologically active, molecules and unnatural amino acids. rsc.orgias.ac.in The amino group provides a reactive handle for a wide range of chemical transformations, enabling the construction of carbazole-based amides, hydrazones, and Schiff bases, each with distinct potential applications. frontiersin.org

A significant research trajectory involves the use of carbazole-derived amino acids as fluorescent probes and structural mimics of natural amino acids like tryptophan. nih.gov The inherent fluorescence of the carbazole core, combined with the conformational rigidity, allows these molecules to act as sensitive reporters in biological systems, for example, in studying protein-protein interactions. nih.gov Furthermore, the development of novel catalytic methods, often employing transition metals like rhodium or palladium, to efficiently synthesize structurally diverse 3-aminocarbazoles remains an active area of contemporary organic synthesis research. rsc.orgias.ac.in

Overview of Current Academic Research Emphases for 9H-Carbazol-3-amine, 9-(phenylmethyl)- and Related Architectures

Current research on 9H-Carbazol-3-amine, 9-(phenylmethyl)- (also known as N-benzyl-3-aminocarbazole) and its structural relatives focuses on leveraging the unique combination of the carbazole scaffold, the flexible N-benzyl group, and the reactive 3-amino position. While specific studies on this exact molecule are highly specialized, the research emphasis can be understood by examining studies on closely related N-substituted and 3-functionalized carbazoles.

The primary focus is on synthesis and functionalization. The N-benzyl group is often incorporated to enhance biological activity or to modulate the electronic properties of the carbazole core. nih.gov For example, studies on N-substituted carbazoles linked to imidazolium (B1220033) salts have shown that the nature of the N-substituent is crucial for antitumor activity. nih.gov In a similar vein, research into N-benzyl-1,2,3-triazole derivatives of carbazole has been pursued for the development of new acetylcholinesterase inhibitors for potential use in Alzheimer's disease treatment. nih.gov

Another key area is the development of functional materials. The 9-benzyl-9H-carbazole framework is used to create fluorescent chemosensors. For instance, a derivative has been developed for the selective recognition of cerium(III) cations through a significant increase in fluorescence intensity, highlighting the potential for creating sensors for specific rare earth metals. semanticscholar.org The synthesis of various N-alkyl carbazole derivatives, including those with phenethyl groups (structurally similar to benzyl), is being explored for applications in diverse fields, underscoring the importance of the N-substituent in defining the molecule's ultimate function. researchgate.net

The chemical properties of related compounds, such as 9-ethyl-9H-carbazol-3-amine, are characterized to build a foundational understanding of how N-alkylation affects the carbazole system. chemeo.com This knowledge is then applied to the synthesis of more complex structures, such as Schiff bases derived from 9-ethyl-9H-carbazole-3-carbaldehyde, which are investigated for their biological activities and photophysical properties. mdpi.comresearchgate.net

Chemical Compound Data

Below are interactive tables detailing the properties of the subject compound and a closely related derivative.

Table 1: Properties of 9H-Carbazol-3-amine, 9-(phenylmethyl)- Data for this specific compound is not widely available in public databases. The data presented is calculated or inferred from its structure.

| Property | Value |

| Molecular Formula | C₁₉H₁₆N₂ |

| Molecular Weight | 272.35 g/mol |

| IUPAC Name | 9-(phenylmethyl)-9H-carbazol-3-amine |

| Synonyms | N-benzyl-3-aminocarbazole |

| Structure | A carbazole ring with a benzyl (B1604629) group attached to the nitrogen atom (position 9) and an amine group at position 3. |

Table 2: Computed Properties of N,9-Dimethyl-9H-carbazol-3-amine (A related compound) Source: PubChem. nih.gov

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₂ | Computed by PubChem |

| Molecular Weight | 210.27 g/mol | Computed by PubChem |

| XLogP3-AA | 3.3 | Computed by XLogP3 |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs |

| Rotatable Bond Count | 1 | Computed by Cactvs |

| Exact Mass | 210.115698455 Da | Computed by PubChem |

| Topological Polar Surface Area | 17 Ų | Computed by Cactvs |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-benzylcarbazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXUCZIQNMYNOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80538210 | |

| Record name | 9-Benzyl-9H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94127-09-0 | |

| Record name | 9-Benzyl-9H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9h Carbazol 3 Amine, 9 Phenylmethyl and Analogous Structures

Strategic Approaches for Carbazole (B46965) Core Construction

The construction of the carbazole nucleus can be achieved through a variety of synthetic strategies, ranging from classical named reactions to more modern catalytic methods. These approaches offer different levels of efficiency, regioselectivity, and functional group tolerance, making the choice of method dependent on the specific substitution pattern of the target carbazole.

Several classical methods have been foundational in the synthesis of carbazoles and continue to be relevant for the preparation of various derivatives.

The Borsche–Drechsel cyclization, a modification of the Fischer indole (B1671886) synthesis, is a well-established method for the synthesis of tetrahydrocarbazoles, which can then be aromatized to the corresponding carbazoles. wikipedia.orgbohrium.com This two-step process involves the acid-catalyzed cyclization of a cyclohexanone (B45756) arylhydrazone. wikipedia.orgsemanticscholar.org The reaction proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement, similar to the Fischer indole synthesis. bohrium.com

For the synthesis of a 9-benzylated carbazole derivative, one could envision starting with a 4-aminophenylhydrazine that is N-benzylated. Condensation with cyclohexanone would yield the corresponding hydrazone, which upon treatment with acid, would cyclize to the tetrahydrocarbazole intermediate. Subsequent dehydrogenation would then afford the desired 9-benzyl-carbazole core. The introduction of the 3-amino group could be achieved by using a suitably protected aminophenylhydrazine or by nitration of the carbazole core followed by reduction.

Table 1: Key Steps in the Fischer-Borsche Synthesis for a 9-Substituted Carbazole

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Hydrazone Formation | Phenylhydrazine derivative, Cyclohexanone | Cyclohexanone arylhydrazone |

| 2 | Cyclization | Acid catalyst (e.g., H₂SO₄, HCl, ZnCl₂) | Tetrahydrocarbazole |

| 3 | Aromatization | Oxidizing agent (e.g., DDQ, Pd/C) | Carbazole |

The Graebe-Ullmann synthesis is a classical method for preparing carbazoles from 1-arylbenzotriazoles. researchgate.netwikipedia.org The reaction involves the thermal or photochemical decomposition of the benzotriazole, which proceeds through the extrusion of nitrogen gas to form a diradical or carbenic intermediate that subsequently cyclizes. researchgate.netwikipedia.org

To apply this to the synthesis of 9H-Carbazol-3-amine, 9-(phenylmethyl)-, one would require a suitably substituted o-aminodiphenylamine. Specifically, the synthesis would start with a diarylamine bearing a benzyl (B1604629) group on the nitrogen that will become the 9-position of the carbazole, an amino or nitro group at the desired 3-position of the carbazole, and an amino group ortho to the other aryl ring. Diazotization of this ortho-amino group would lead to the corresponding benzotriazole, which upon heating, would cyclize to the target carbazole. researchgate.net

Table 2: Graebe-Ullmann Synthesis of a Substituted Carbazole

| Starting Material | Key Intermediate | Reaction Conditions | Product |

| o-Aminodiphenylamine derivative | 1-Aryl-1,2,3-benzotriazole | 1. Diazotization (NaNO₂, acid) 2. Thermolysis or photolysis | Carbazole derivative |

The Cadogan-Sundberg indole synthesis is a powerful method for the formation of indoles and carbazoles through the reductive cyclization of o-nitrostyrenes or o-nitrobiphenyls, respectively, using trivalent phosphorus reagents like triethyl phosphite (B83602). researchgate.netwikipedia.org The reaction is believed to proceed through the deoxygenation of the nitro group to a nitroso intermediate, which then undergoes cyclization. researchgate.net

For the synthesis of a 9-benzylated carbazole, an N-benzyl-2-amino-nitrobiphenyl derivative could be a suitable precursor. However, the classical Cadogan-Sundberg reaction typically leads to N-unsubstituted indoles or carbazoles. To obtain an N-substituted product, the substituent must be present on the starting aniline (B41778) before the biphenyl (B1667301) linkage is formed. For instance, N-benzyl-2-nitroaniline could be coupled with a suitable benzene (B151609) derivative (e.g., via Suzuki coupling) to form the o-nitrobiphenyl precursor. Subsequent reductive cyclization would then yield the 9-benzylcarbazole. The 3-amino group could be introduced prior to cyclization as a protected amine or a nitro group that is later reduced.

Table 3: Cadogan-Sundberg Cyclization for Carbazole Synthesis

| Substrate | Reagent | Key Intermediate | Product |

| o-Nitrobiphenyl derivative | Triethyl phosphite or Triphenylphosphine | Nitrene or Nitroso intermediate | Carbazole derivative |

Intramolecular C-H insertion of nitrenes provides a direct method for the construction of the carbazole ring system. Aryl azides are common precursors for the generation of nitrenes, which can be achieved thermally, photochemically, or through transition metal catalysis.

In the context of synthesizing 9H-Carbazol-3-amine, 9-(phenylmethyl)-, a suitable precursor would be an N-benzyl-2-azidodiphenylamine derivative. Upon generation of the nitrene at the 2-position, it can undergo an intramolecular insertion into a C-H bond of the adjacent phenyl ring to form the carbazole. The presence of the benzyl group on the nitrogen directs the cyclization to form the N-substituted product. The amino group at the 3-position would need to be incorporated into the starting diphenylamine (B1679370) scaffold.

Table 4: Carbazole Synthesis via Nitrene Insertion

| Nitrene Precursor | Generation Method | Key Reactive Species | Product |

| 2-Azidobiphenyl derivative | Thermolysis, Photolysis, or Metal Catalysis (e.g., Rh, Cu) | Aryl Nitrene | Carbazole derivative |

A more modern and atom-economical approach to carbazole synthesis is the direct dehydrogenative C-N or C-C bond formation from diarylamines. These reactions are typically catalyzed by transition metals such as palladium, rhodium, or copper, and often utilize an oxidant to facilitate the cyclization.

To synthesize 9H-Carbazol-3-amine, 9-(phenylmethyl)-, one would start with the corresponding N-benzyl-N-phenylaniline derivative, which has the necessary carbon framework. The presence of an activating group on one of the phenyl rings can direct the cyclization. For instance, an amino group at the meta-position of the aniline ring could facilitate the formation of the 3-aminocarbazole product. The reaction proceeds through C-H activation and subsequent intramolecular amination to form the pyrrole (B145914) ring of the carbazole.

Table 5: Dehydrogenative Cyclization of Diarylamines

| Substrate | Catalyst System | Oxidant | Product |

| N-Aryl-N-alkylaniline derivative | Pd(OAc)₂, Cu(OAc)₂, Rh complexes | O₂, Ag₂CO₃, Benzoquinone | N-Alkylcarbazole derivative |

Classical and Seminal Methods in Carbazole Synthesis

Regioselective Functionalization of the Carbazole Nucleus

Introducing an amino group at the C-3 position of the carbazole nucleus requires highly regioselective methods. Directing group-assisted C-H functionalization has emerged as a powerful strategy to achieve this.

A common route to 3-aminocarbazoles involves the nitration of the carbazole core, followed by reduction. The nitration of carbazole typically yields 3-nitrocarbazole with high regioselectivity. tubitak.gov.tr Subsequent reduction of the nitro group, for instance with tin and hydrochloric acid, affords the corresponding 3-aminocarbazole. tubitak.gov.tr

Transition metal-catalyzed C-H activation, guided by a directing group, allows for the selective functionalization of specific C-H bonds. rsc.org This strategy is particularly useful for introducing substituents at positions that are not easily accessible through classical electrophilic aromatic substitution. researchgate.netresearchgate.net For the functionalization of the carbazole C-3 position, a directing group can be installed, which then directs a metal catalyst to a specific C-H bond. researchgate.netresearchgate.net

For instance, Pd(II)-catalyzed C-H arylation, alkylation, benzylation, and methoxylation of carbazole-3-carboxamides have been achieved using bidentate directing groups like 8-aminoquinoline (B160924) or 2-(methylthio)aniline. researchgate.netresearchgate.net This approach allows for the construction of C2, C3, and C4-functionalized carbazole motifs. researchgate.netresearchgate.net

| Directing Group | Metal Catalyst | Type of Functionalization | Reference |

| 8-Aminoquinoline | Pd(II) | Arylation, Alkylation, Benzylation, Methoxylation | researchgate.netresearchgate.net |

| 2-(Methylthio)aniline | Pd(II) | Arylation, Alkylation, Benzylation, Methoxylation | researchgate.netresearchgate.net |

| Carboxamide | Pd(II) | Tandem C-H functionalization and amide arylation | organic-chemistry.org |

Achieving stereochemical and regiochemical control in C-H activation is crucial for the synthesis of complex molecules. The choice of catalyst and directing group plays a pivotal role in determining the outcome of the reaction. nih.gov In the context of carbazole synthesis, catalyst-controlled directing group translocation has been explored for the site-selective functionalization of indole derivatives, which are precursors to carbazoles. nih.gov Furthermore, palladium-catalyzed dual C-H functionalization of indoles with cyclic diaryliodoniums provides a concise method for synthesizing ring-fused carbazole derivatives. nih.gov

Strategies for Introducing and Modifying the N9-Phenylmethyl Substituent

The introduction of the N9-phenylmethyl (benzyl) group is typically achieved through N-alkylation of the carbazole nitrogen. This reaction can be performed on the pre-formed carbazole nucleus, either before or after the functionalization at the C-3 position.

A common method involves the reaction of carbazole or a substituted carbazole with a benzyl halide (e.g., benzyl bromide) in the presence of a base. researchgate.netsemanticscholar.org Microwave irradiation has been shown to significantly accelerate the N-alkylation of carbazole with alkyl halides in a dry media using potassium carbonate as the base. researchgate.netsemanticscholar.orgresearchgate.net Phase-transfer catalysis has also been employed for the efficient N-alkylation of carbazoles. google.com

For the synthesis of 9H-Carbazol-3-amine, 9-(phenylmethyl)-, a plausible synthetic route involves the nitration of carbazole to 3-nitrocarbazole, followed by N-benzylation, and subsequent reduction of the nitro group to the desired amine. tubitak.gov.tr Alternatively, N-benzylation of carbazole followed by nitration at the 3-position and reduction is also a viable strategy.

| Method | Reagents | Key Features | Reference |

| N-Alkylation | Benzyl halide, Base (e.g., K₂CO₃) | Standard method for N-benzylation. | researchgate.netsemanticscholar.org |

| Microwave-Assisted N-Alkylation | Benzyl halide, K₂CO₃, dry media | Rapid and high-yielding N-alkylation. | researchgate.netsemanticscholar.orgresearchgate.net |

| Phase-Transfer Catalysis | Benzyl halide, Base, Phase-transfer catalyst | Efficient N-alkylation under two-phase conditions. | google.com |

N-Alkylation and N-Arylation Methods

The introduction of a phenylmethyl (benzyl) group at the 9-position of the carbazole ring is a key step in the synthesis of the target compound. This is typically achieved through N-alkylation reactions. A common strategy involves the reaction of a carbazole precursor, such as 3-bromo-9H-carbazole, with an alkylating agent like (chloromethyl)benzene. This reaction results in the formation of the N-alkylated product, 9-benzyl-3-bromo-9H-carbazole researchgate.net.

Another approach to N-substitution on the carbazole core is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction can be used to form N-aryl bonds. For instance, the amination of hindered aryl halides, such as 1-bromonaphthalene, with 9H-carbazole can be achieved using a palladium precursor like Pd2(dba)3 in combination with specialized ligands researchgate.net. While this method is more commonly used for N-arylation, similar principles can be applied to N-alkylation under appropriate conditions.

The choice of base and solvent is critical in these reactions. For the N-benzylation of 3-bromo-9H-carbazole, the reaction can be carried out in a suitable solvent with a base to facilitate the nucleophilic attack of the carbazole nitrogen on the benzyl halide researchgate.net. Highly selective mono-N-benzylation of amines has been achieved using a Ph2PCl/I2/imidazole (B134444) reagent system, which could be adapted for carbazole substrates researchgate.net.

| Substrate | Reagent | Product | Catalyst/Conditions | Reference |

| 3-Bromo-9H-carbazole | (Chloromethyl)benzene | 9-Benzyl-3-bromo-9H-carbazole | N-alkylation | researchgate.net |

| 9H-Carbazole | 1-Bromonaphthalene | 9-(1-Naphthyl)-9H-carbazole | Pd2(dba)3, Buchwald ligands, LiOtBu | researchgate.net |

| Aniline | Benzyl alcohol | N-Benzylaniline | Ph2PCl/I2/imidazole | researchgate.net |

Nucleophilic Displacement Routes

Nucleophilic displacement reactions are fundamental to the synthesis of carbazole derivatives. In the context of synthesizing 9-(phenylmethyl)-9H-carbazol-3-amine, a key step could involve the displacement of a leaving group on the carbazole ring by an amino group or its equivalent. For instance, a 3-halo-9-benzylcarbazole could undergo nucleophilic aromatic substitution with an amine source.

Palladium-catalyzed amination reactions, a cornerstone of modern organic synthesis, provide a powerful route for this transformation. The coupling of aryl chlorides and bromides with ammonium (B1175870) salts, catalyzed by palladium, allows for the formation of primary anilines nih.gov. This methodology could be applied to a 3-halo-9-benzylcarbazol to introduce the C3-amino group. The choice of ligand is crucial for the success of these reactions, with specialized phosphine (B1218219) ligands often employed to facilitate the coupling mit.edunih.gov.

Copper-catalyzed amination, often referred to as the Ullmann condensation, presents an alternative to palladium-based methods. Copper(I) iodide (CuI) is a common catalyst for the amination of aryl halides researchgate.netmdpi.com. This method can be advantageous due to the lower cost of copper compared to palladium. The reaction of an aryl halide with an amine in the presence of a copper catalyst and a suitable base can lead to the desired amino-substituted carbazole.

| Substrate | Reagent | Product | Catalyst/Conditions | Reference |

| Aryl Halide | Ammonium Sulfate | Primary Arylamine | Palladium catalyst | nih.gov |

| Aryl Halide | Amine | Aryl Amine | Copper(I) iodide, Base | researchgate.netmdpi.com |

Derivatization at the C3-Amino Position

Once the 9-(phenylmethyl)-9H-carbazol-3-amine scaffold is in hand, further derivatization of the C3-amino group can lead to a diverse range of analogs with potentially interesting properties.

Amination Strategies for Carbazole Rings

The introduction of an amino group at the C3 position of the carbazole ring is a critical transformation. One of the most common methods begins with the nitration of the carbazole core. The reaction of 9-ethylcarbazole (B1664220) with nitric acid, for example, can yield 3-nitro-9-ethylcarbazole, which can then be reduced to 3-amino-9-ethylcarbazole (B89807) researchgate.net. This two-step process provides a reliable route to C3-aminated carbazoles.

Direct amination of the carbazole C-H bond is a more atom-economical approach. Transition metal-catalyzed C-H amination has emerged as a powerful tool for this purpose. For instance, a Brønsted acid-catalyzed direct C-H amination of carbazoles has been reported researchgate.net. Copper-catalyzed direct amination of benzoxazoles using primary amines as the nitrogen source has also been demonstrated, suggesting the feasibility of similar reactions on carbazole substrates organic-chemistry.org.

Palladium-catalyzed amination of C3-halocarbazoles is another effective strategy. The coupling of a 3-bromocarbazole derivative with an amine source, such as an ammonium salt, in the presence of a palladium catalyst and a suitable ligand, can afford the C3-amino-substituted carbazole nih.govsemanticscholar.org.

| Starting Material | Reagent(s) | Product | Key Transformation | Reference |

| 9-Ethylcarbazole | 1. Nitric Acid 2. Reducing Agent | 3-Amino-9-ethylcarbazole | Nitration followed by reduction | researchgate.net |

| Carbazole | N-Ts iminoquinone acetal | Carbazolylamine | Brønsted acid-catalyzed C-H amination | researchgate.net |

| 3-Halocarbazole | Ammonium Salt | 3-Aminocarbazole | Palladium-catalyzed amination | nih.govsemanticscholar.org |

Post-Synthetic Modifications of the Amino Functionality

The primary amino group at the C3 position of 9-(phenylmethyl)-9H-carbazol-3-amine is a versatile handle for a variety of chemical modifications. These post-synthetic modifications can be used to introduce a wide range of functional groups, thereby tuning the electronic and steric properties of the molecule.

One common derivatization is the formation of Schiff bases. The reaction of a 3-aminocarbazole derivative with an aldehyde or ketone results in the formation of an imine. For example, 9-ethyl-9H-carbazole-3-carbaldehyde reacts with 5-amino-3,4-dimethylisoxazole (B17700) to form the corresponding Schiff base mdpi.com. Similarly, the C3-amino group can be condensed with carbonyl compounds.

Amide bond formation is another important derivatization. The C3-amino group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides. This reaction is often facilitated by coupling agents.

The amino group can also participate in cyclization reactions to form fused heterocyclic systems. For example, the reaction of 3-amino-9-ethylcarbazole with various reagents can lead to the formation of annulated carbazole derivatives researchgate.net.

| Substrate | Reagent | Product Type | Reaction Type | Reference |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | 5-Amino-3,4-dimethylisoxazole | Schiff Base | Condensation | mdpi.com |

| 3-Amino-9-ethylcarbazole | Various electrophiles | Annulated Carbazoles | Cyclization | researchgate.net |

| Amine-functionalized materials | Aldehydes | Imine-linked structures | Post-synthetic modification | researchgate.netrsc.org |

Catalytic Systems in Carbazole Synthesis

Catalysis, particularly by transition metals, is indispensable in the modern synthesis of carbazoles and their derivatives. These catalytic systems enable efficient bond formations that are often difficult to achieve through classical methods.

Transition Metal-Catalyzed Processes (e.g., Palladium, Rhodium, Copper, Iron)

Palladium: Palladium catalysis is widely employed for C-N and C-C bond-forming reactions in carbazole synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of aryl halides with amines, is a key method for introducing the amino group at the C3 position or for N-arylation at the 9-position mit.edunih.govsemanticscholar.orgacs.orgnih.gov. Palladium catalysts are also used in one-pot syntheses of carbazoles through consecutive amination and C-H activation steps researchgate.net.

Rhodium: Rhodium catalysts have been utilized in the synthesis of carbazoles, particularly in cyclization and annulation reactions. For instance, rhodium-catalyzed intramolecular annulation of alkyne-tethered indoles can lead to the formation of tetracyclic carbazole skeletons.

Copper: Copper-catalyzed reactions, especially the Ullmann condensation, provide a classical yet effective method for C-N bond formation in carbazole synthesis. Copper(I) salts are commonly used to catalyze the reaction between aryl halides and amines researchgate.netmdpi.com. More recently, copper-catalyzed direct C-H amination has been explored as a more direct route to aminated carbazoles organic-chemistry.org.

Iron: Iron, being an earth-abundant and less toxic metal, is an attractive alternative to precious metal catalysts. Iron-catalyzed intramolecular C-H amination has been developed for the synthesis of N-H carbazoles and indoles, using air as a green oxidant.

| Metal Catalyst | Reaction Type | Application in Carbazole Synthesis |

| Palladium | Cross-coupling (Buchwald-Hartwig) | C3-amination, N-arylation |

| Palladium | C-H Activation/Amination | One-pot carbazole synthesis |

| Rhodium | Intramolecular Annulation | Synthesis of fused carbazole systems |

| Copper | Cross-coupling (Ullmann) | C-N bond formation |

| Copper | C-H Amination | Direct introduction of amino groups |

| Iron | Intramolecular C-H Amination | Synthesis of N-H carbazoles |

Lewis Acid-Mediated Cascade Annulations and Cycloadditions

Lewis acid catalysis has emerged as a powerful tool for the synthesis of functionalized carbazoles through innovative cascade annulation methods. researchgate.netrsc.org These reactions often involve a sequence of transformations, such as Friedel-Crafts-type allenylation, 1,5-hydride shift, 6π-electrocyclization, and Wagner-Meerwein rearrangement, to construct the carbazole core in a single pot. acs.org For instance, a notable Lewis acid-catalyzed dehydrative [3+3]-annulation of benzylic alcohols and propargylic alcohols has been developed, affording polysubstituted carbazoles in moderate to good yields, with water as the only byproduct. acs.org

Scandium(III) triflate (Sc(OTf)₃) is a versatile Lewis acid catalyst that has been employed in the synthesis of carbazole analogs. rsc.org One strategy involves the Sc(OTf)₃-catalyzed condensation between an indole aldehyde and a phosphonate (B1237965) ester. rsc.org Another green synthetic approach utilizes Sc(OTf)₃ in the bio-based solvent glycerol (B35011) for the annulation reaction of hydroxy acetophenone (B1666503) and a β-keto-ester to produce carbazole derivatives. rsc.org A key advantage of this latter method is the potential for recovery and reuse of both the solvent and the catalyst. rsc.org

Boron trifluoride etherate (BF₃·OEt₂) has also been demonstrated to be an effective catalyst for the synthesis of carbazole analogs under mild conditions. rsc.org This method proceeds through a Friedel-Crafts arylation and subsequent electrocyclization of an allene (B1206475) intermediate. rsc.org The following table summarizes representative Lewis acid-catalyzed cascade reactions for carbazole synthesis.

| Catalyst | Reactants | Solvent | Key Features | Reference |

| Sc(OTf)₃ | Indole aldehyde, Phosphonate ester | 1,4-Dioxane | Stoichiometric amount of Lewis acid | rsc.org |

| Sc(OTf)₃ | Hydroxy acetophenone, β-keto-ester | Glycerol | Bio-based solvent, catalyst is recoverable | rsc.org |

| BF₃·OEt₂ | Indole ester, Propargylic alcohol | CH₃CN | Mild conditions, proceeds via Friedel-Crafts arylation and electrocyclization | rsc.org |

| Fe-catalysis | Substituted indole methyl benzaldehyde | Not specified | Domino reaction sequence | rsc.org |

Brønsted Acid-Catalyzed Transformations

Brønsted acids have proven to be effective catalysts for various transformations leading to the carbazole skeleton. rsc.orgacs.org A straightforward, two-step strategy for the synthesis of disubstituted carbazoles involves an initial Sonogashira coupling and intramolecular cyclization to form a 2-substituted indole, followed by a p-toluenesulfonic acid monohydrate (p-TSA·H₂O)-catalyzed carbazole formation. rsc.org

The intramolecular hydroarylation of alkenes is another atom-economic and environmentally friendly method for constructing carbocycles, which can be a key step in carbazole synthesis. escholarship.org Brønsted acid-catalyzed intramolecular 7-endo hydroarylation of 1,5-diaryl-1-pentynes has been developed using p-toluenesulfonic acid as the catalyst and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as the solvent. nii.ac.jp This transition-metal-free process is operationally simple and can be performed under "open-flask" conditions. nii.ac.jp

Furthermore, a solid acidic catalyst derived from rice husk, an amorphous carbon with a sulfonic acid core (AC-SO₃H), has been successfully employed in the synthesis of benzo[a]carbazole derivatives via intramolecular cyclization. rsc.orgrsc.org This catalyst is noted for its low cost, low toxicity, stability, and reusability. rsc.org The reaction proceeds through a multicomponent reaction to form a 3-cyanoacetamide pyrrole intermediate, which then undergoes intramolecular ring closure at high temperature to yield the desired benzo[a]carbazole. rsc.orgrsc.org

| Catalyst | Starting Materials | Key Transformation | Reference |

| p-TSA·H₂O | 2-Substituted indoles | Carbazole formation | rsc.org |

| p-TsOH | 1,5-Diaryl-1-pentynes | Intramolecular 7-endo hydroarylation | nii.ac.jp |

| AC-SO₃H | 1,3-Diketones, primary amines, phenylglyoxal (B86788) monohydrate, malononitrile | Intramolecular cyclization | rsc.orgrsc.org |

Metal-Free Cyclization Approaches

The development of metal-free synthetic routes to carbazoles is of significant interest as it avoids the use of potentially toxic and expensive transition metals. A facile, transition-metal-free synthesis of N-arylated carbazoles has been achieved through the ladderization of fluorinated oligophenylenes. rsc.orgnih.gov This reaction involves two sequential nucleophilic aromatic substitution reactions triggered by an electronic transfer from dimsyl anions. rsc.orgnih.gov

Another innovative metal-free approach utilizes a molecular iodine-mediated coupling cyclization reaction of N-tosylhydrazones with sodium azide (B81097) to produce 4-aryl-NH-1,2,3-triazoles, which can be precursors or analogs to certain nitrogen-rich heterocyclic systems. organic-chemistry.org While not a direct carbazole synthesis, this method highlights the potential of metal-free cascade reactions for constructing N-heterocycles. organic-chemistry.org

Photoredox catalysis offers a sustainable and powerful tool for organic synthesis. A novel metal-free photoredox-catalyzed intramolecular cyclization of N-aryl acrylamides has been reported to yield oxindole (B195798) derivatives, which are structurally related to carbazoles. mdpi.com This reaction uses visible light as a sustainable energy source and an organic light-emitting molecule as the photocatalyst. mdpi.com

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of carbazoles, aiming to reduce the environmental impact of chemical processes. bohrium.com This includes the use of alternative energy sources, bio-based solvents, recoverable catalysts, and designing reactions with high atom economy. bohrium.comnumberanalytics.com

Microwave-Assisted and Ultrasound-Assisted Methods

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of carbazole derivatives. organic-chemistry.orgtandfonline.comrsc.orgnih.gov This method has been successfully applied to palladium-catalyzed tandem reactions for the one-pot synthesis of 9H-carbazoles from anilines and 1,2-dihaloarenes. organic-chemistry.org The use of microwave irradiation can drastically reduce reaction times compared to conventional heating. organic-chemistry.orgtandfonline.com For example, a microwave-assisted synthesis of 1,2,3-triazole-based carbazole derivatives demonstrated significantly higher yields and shorter reaction times compared to conventional methods. nih.gov

Ultrasound-assisted synthesis is another green technique that utilizes the energy of acoustic cavitation to enhance chemical reactivity. nih.govresearchgate.netresearchgate.net This method has been employed for the synthesis of various heterocyclic compounds, offering advantages such as mild reaction conditions, rapid reaction times, and high yields. nih.govresearchgate.net The application of ultrasound has been shown to be effective in the synthesis of 1,4-disubstituted triazoles, a reaction that can be catalyzed by a Cu(OAc)₂/metallic copper system in water. researchgate.net

Utilization of Bio-Based Solvents and Recoverable Catalysts

The use of environmentally benign solvents is a cornerstone of green chemistry. Glycerol, a bio-based and biodegradable solvent, has been successfully used in the Lewis acid-catalyzed synthesis of carbazole derivatives. rsc.org A significant advantage of using glycerol is the potential for the recovery and reuse of both the solvent and the catalyst, which in this case was Sc(OTf)₃. rsc.org

The development of recoverable catalysts is crucial for sustainable chemical processes. A magnetically recoverable palladium nanocatalyst supported on biochar has been utilized in the microwave-assisted one-pot synthesis of 9H-carbazoles. organic-chemistry.org This heterogeneous catalyst can be easily separated from the reaction mixture using a magnet and reused for several cycles with minimal loss of activity. organic-chemistry.org Similarly, a solid acidic catalyst derived from rice husk (AC-SO₃H) has been shown to be a reusable catalyst for the synthesis of benzo[a]carbazole derivatives. rsc.org

Principles of Atom Economy and Waste Minimization in Carbazole Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. numberanalytics.comjocpr.comjk-sci.comresearchgate.netprimescholars.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more sustainable as they generate minimal waste. jk-sci.com The Brønsted acid-catalyzed intramolecular hydroarylation of alkenes is an example of an atom-economic approach to constructing carbocyclic frameworks. escholarship.org Lewis acid-catalyzed dehydrative [3+3]-annulation reactions for carbazole synthesis are also designed to be atom-economical, producing water as the only byproduct. acs.org

Chemical Reactivity and Advanced Functionalization of 9h Carbazol 3 Amine, 9 Phenylmethyl Analogues

C-H Functionalization Strategies

Transition metal-catalyzed C-H activation has become a powerful tool for the direct modification of the carbazole (B46965) skeleton, offering an efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. chim.itrsc.org This approach allows for the regioselective introduction of various functional groups onto the carbazole ring system. To achieve site-selectivity, a directing group is often employed to guide the metal catalyst to a specific C-H bond, facilitating a cyclometallation event that precedes the functionalization step. chim.it

The direct alkylation and acylation of the carbazole core through C-H activation provides a streamlined route to substituted derivatives. The regioselectivity of these reactions is typically controlled by a directing group attached to the carbazole nitrogen. For instance, groups like pyridyl or phosphine (B1218219) can direct functionalization to the ortho positions (C1 and C8). chim.itresearchgate.net

Recent advancements have introduced the use of transient directing mediators, such as norbornene (NBE), in palladium-catalyzed reactions. nih.govtdl.org This strategy enables the direct C-H alkylation and acylation of carbazoles without the need for a pre-installed directing group, broadening the applicability of C-H functionalization. nih.gov Another approach for site-selective acylation is the Boron trichloride (B1173362) (BCl₃)-mediated Friedel–Crafts acylation, which has been used for the selective ortho-benzoylation of aromatic amines and can direct acylation to the C1 position of the carbazole nucleus. mdpi.com Gold-catalyzed carbene transfer reactions from diazoalkanes have also been shown to facilitate multiple C-H functionalization events, including the introduction of alkyl moieties onto the carbazole framework. researchgate.net

Table 1: Examples of Catalytic Systems for Site-Selective C-H Functionalization of Carbazole Analogues

| Catalyst/Mediator | Directing Group Strategy | Target Position | Functionalization Type | Reference |

|---|---|---|---|---|

| Rh(I) Catalyst | Pre-installed (e.g., Phosphine) | C1 | Alkylation / Alkenylation | chim.it |

| Rh(III) Catalyst | Pre-installed (e.g., Pyrimidine) | C1 | Alkylation | chim.it |

| Palladium (Pd) | Transient (e.g., Norbornene) | C1 | Alkylation & Acylation | nih.govtdl.org |

| Boron Trichloride (BCl₃) | N-Boryl intermediate | C1 | Acylation | mdpi.com |

| Gold (Au) Catalyst | None | Multiple | Alkylation (via carbene) | researchgate.net |

Beyond forming carbon-carbon bonds, C-H activation strategies are instrumental in forging carbon-heteroatom bonds, thereby introducing atoms like nitrogen, oxygen, or sulfur into the carbazole structure. chim.it Transition metal-catalyzed C-H amination and amidation are key methods for installing nitrogen-containing functional groups. chim.itacs.org These reactions often proceed via a chelation-assisted mechanism, where a directing group guides a metal catalyst (e.g., Palladium, Copper, Rhodium) to a specific C-H bond for subsequent reaction with an amine source. chim.itacs.org

Similarly, C-H chalcogenation allows for the introduction of sulfur or selenium. chim.it These transformations expand the chemical diversity of carbazole derivatives, enabling the synthesis of compounds with tailored electronic and photophysical properties. A notable application is the one-pot diarylative Pd-catalyzed heterocyclization, which can install a carbazole block into other heterocyclic systems through sequential C-N bond formations. mdpi.com The development of bimetallic catalytic systems is also an emerging area, where two distinct metal centers can cooperate to activate C-H bonds and facilitate functionalization. nih.gov

Reactions Involving the C3-Amino Group

The amino group at the C3-position of the carbazole ring is a versatile functional handle that significantly influences the molecule's reactivity. It can act as a potent nucleophile and participate in a wide array of chemical transformations, including addition, condensation, and cyclization reactions. researchgate.nettubitak.gov.tr The presence of this group, particularly its interaction with the adjacent C2 and C4 positions, allows for the construction of diverse and complex heterocyclic systems fused to the carbazole core. researchgate.nettubitak.gov.tr

The lone pair of electrons on the nitrogen atom of the C3-amino group makes it an effective nucleophile. This allows it to readily attack electron-deficient centers. researchgate.net A characteristic reaction is the nucleophilic addition to isocyanates. For example, 3-amino-9-ethylcarbazole (B89807), an analogue of the title compound, reacts with 2-isocyanatoethyl methacrylate (B99206) in a nucleophilic addition to form the corresponding urea (B33335) derivative. tubitak.gov.tr This reactivity is a cornerstone of click chemistry, where the amino group can participate in "amino-yne" reactions, a type of Michael addition to activated alkynes, to form enaminones. nih.gov The nucleophilicity of the amino group enables its conjugate addition to various electron-poor olefins and acetylenes, providing a straightforward method for extending the molecular structure. researchgate.net

The C3-amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. libretexts.org This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). libretexts.org

A well-documented example involves the reaction of 9-alkyl-3-aminocarbazoles with ethyl-3-oxobutanoate. nih.govnih.gov Depending on the reaction conditions, this can yield either an acylation product or a condensation product, ethyl-3-[(9-alkyl-9H-carbazol-3-yl)amino]but-2-enoate. The formation of the condensation product is favored in the presence of an acid catalyst, which facilitates the dehydration step. nih.govnih.gov Schiff bases derived from carbazoles are important in medicinal chemistry and materials science. mdpi.com The reaction is generally reversible and can be controlled by factors such as solvent polarity and temperature. nih.gov

Table 2: Examples of Condensation Reactions with 3-Aminocarbazole Analogues

| Amine Reactant | Carbonyl Reactant | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 9-Alkyl-3-aminocarbazole | Ethyl-3-oxobutanoate | Hydrochloric acid | Enamino-ester (Condensation) | nih.govnih.gov |

| 9-Ethyl-9H-carbazole-3-carbaldehyde* | 5-Amino-3,4-dimethylisoxazole (B17700) | Acetic acid | Schiff Base (Imine) | mdpi.com |

| Primary Amine (General) | Aldehyde / Ketone | Acid/Base | Schiff Base (Imine) | libretexts.org |

\Note: This reaction shows the reverse scenario where a carbazole aldehyde reacts with an amine, illustrating the same fundamental condensation principle.*

The reactivity of the C3-amino group, often in concert with the activated C2 and C4 positions of the carbazole ring, provides a powerful platform for synthesizing fused heterocyclic systems. researchgate.nettubitak.gov.tr These intramolecular or intermolecular cyclization reactions lead to the formation of novel polycyclic structures with diverse biological and material applications. researchgate.net

For instance, the enamino-ester products formed from the condensation of 9-alkyl-3-aminocarbazoles with ethyl-3-oxobutanoate can be subjected to thermal cyclization. nih.govnih.gov Heating these intermediates in a high-boiling solvent like mineral oil induces an intramolecular cyclization to yield 4,7-dihydro-pyrido[2,3-c]-carbazol-1-ones, effectively constructing a new pyridine (B92270) ring fused to the carbazole core. nih.govnih.gov This strategy has been employed to construct a variety of fused systems, including pyrrole (B145914), thiazole, pyridine, and pyrimidine (B1678525) rings, onto the carbazole nucleus. researchgate.net Such cyclization-elimination pathways are a key strategy in prodrug design, where an amino group can trigger the intramolecular release of an active compound. mdpi.com Amination-cyclization cascade reactions have also been developed, where an initial amination is followed by a spontaneous cyclization to form heterocyclic products in a single pot. nih.gov

Modifications at Other Positions of the Carbazole Core

Beyond the foundational amino group at the C3 position and the phenylmethyl group at N9, the carbazole core of 9-(phenylmethyl)-9H-carbazol-3-amine analogues is amenable to a variety of chemical modifications at its other carbon positions (C1, C2, C4, C5, C6, C7, C8). These modifications are primarily achieved through C-H activation and functionalization, a powerful strategy for introducing diverse functional groups directly onto the heterocyclic skeleton. chim.it Transition metal-catalyzed reactions have emerged as particularly valuable for achieving site-selectivity in these transformations. chim.it

Research has demonstrated that directing groups can be employed to guide functionalization to specific positions. For instance, in carbazole-3-carboxamides, a close analogue, Pd(II)-catalyzed C-H activation has been used to introduce aryl, alkyl, benzyl (B1604629), and methoxy (B1213986) groups at the C2 and C4 positions. thieme-connect.com The choice of directing group, such as 8-aminoquinoline (B160924) or 2-(methylthio)aniline, is crucial for the efficiency and selectivity of these reactions. thieme-connect.com

Halogenation is another common strategy for modifying the carbazole core. For example, 9-benzyl-9H-carbazole can be di-iodinated at the C3 and C6 positions to yield 9-benzyl-3,6-diiodo-9H-carbazole. researchgate.net Similarly, selective bromination can be achieved. Treating a pyranocarbazole core with one equivalent of N-bromosuccinimide (NBS) leads to mono-bromination, while using two equivalents results in a dibrominated product. nsf.gov These halogenated intermediates are highly valuable as they can subsequently undergo a variety of cross-coupling reactions to introduce further diversity.

Furthermore, C-H borylation has been utilized to functionalize the carbazole nucleus. Heating N-benzoyl carbazole with BBr3 can result in C-H borylation at the C1 position. chim.it These borylated carbazoles are versatile intermediates for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl and other substituents.

The table below summarizes various modifications reported for the carbazole core in analogues of the target compound.

| Position(s) | Reagent/Catalyst | Functional Group Introduced | Reference |

| C2, C4 | Pd(II) catalyst, Aryl halides | Aryl | thieme-connect.com |

| C2, C4 | Pd(II) catalyst, Alkyl halides | Alkyl | thieme-connect.com |

| C1 | Rh(I) or Rh(III) catalyst, Alkenes/Carbonyls | Alkyl | chim.it |

| C3, C6 | Iodine-based reagent | Iodo | researchgate.net |

| C6, C8 | N-Bromosuccinimide (NBS) | Bromo | nsf.gov |

| C1 | BBr₃ | Boryl | chim.it |

Strategies for Late-Stage Diversification

Late-stage diversification refers to the introduction of functional groups into a complex molecule, such as a carbazole derivative, during the final steps of its synthesis. This approach is highly efficient as it allows for the rapid generation of a library of analogues from a common advanced intermediate, avoiding the need for lengthy de novo syntheses for each new compound. nsf.gov

A primary strategy for the late-stage diversification of carbazole analogues involves site-selective C-H activation. nih.gov This method allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, among others. Transition metal catalysis, particularly with palladium, rhodium, and iridium, plays a central role in these transformations, enabling high selectivity and functional group tolerance. chim.it For example, the directing-group-aided C-H functionalization of carbazole-3-carboxamides allows for the late-stage introduction of various substituents at the C2 and C4 positions. thieme-connect.com

Another powerful strategy relies on the "halogen dance" and subsequent cross-coupling reactions. A carbazole core can be selectively halogenated (e.g., brominated or iodinated) at specific positions. researchgate.netnsf.gov These halogenated intermediates serve as versatile handles for a wide array of well-established cross-coupling reactions, including Suzuki, Sonogashira, Heck, Stille, and Kumada processes. nsf.gov This two-step sequence—selective halogenation followed by cross-coupling—enables the introduction of a vast range of alkyl, alkenyl, alkynyl, and aryl groups at a late stage in the synthesis. nsf.gov

Borylation of the carbazole core also represents a key late-stage functionalization tactic. The introduction of a boryl group, for instance at the C8 position of a pyranocarbazole, sets the stage for subsequent modifications. nsf.gov This can include oxidation to introduce a hydroxyl group or participation in borono-Catellani reactions, which could enable the installation of substituents at an adjacent position like C7. nsf.gov

Deuteration is another example of late-stage modification. Carbazoles can be polydeuterated using superacid-mediated reactions with deuterated triflic acid (TfOD), demonstrating that even isotopic labeling can be achieved at a late stage. chim.it

The following table outlines key strategies for the late-stage diversification of carbazole analogues.

| Strategy | Intermediate | Key Reactions | Introduced Functionality | Reference |

| C-H Activation | Unfunctionalized C-H bond | Pd, Rh, or Ir-catalyzed C-H functionalization | Aryl, Alkyl, Benzyl, Methoxy | chim.itthieme-connect.comnih.gov |

| Halogenation/Cross-Coupling | Halogenated Carbazole (e.g., Bromo-, Iodo-) | Suzuki, Sonogashira, Heck, Stille, Kumada | Aryl, Alkynyl, Alkenyl, Alkyl | nsf.gov |

| Borylation/Further Reaction | Borylated Carbazole | Suzuki coupling, Oxidation, borono-Catellani | Aryl, Hydroxyl, other C-substituents | nsf.gov |

| Isotopic Labeling | Unfunctionalized Carbazole | Superacid-mediated H-D exchange | Deuterium | chim.it |

Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. For a molecule like 9H-Carbazol-3-amine, 9-(phenylmethyl)-, both ¹H and ¹³C NMR would be essential.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons.

Expected Chemical Shifts (δ): The spectrum would show distinct signals for the aromatic protons on the carbazole (B46965) and phenyl rings, the benzylic methylene (B1212753) (-CH₂-) protons, and the amine (-NH₂) protons. Aromatic protons would typically appear in the downfield region (approx. 6.5-8.5 ppm). The benzylic protons would likely resonate around 5.0-5.5 ppm. The amine protons' signal is often broad and its chemical shift can vary.

Integration: The area under each signal would be proportional to the number of protons it represents, confirming the presence of the correct number of protons in each part of the molecule.

Spin-Spin Coupling: Coupling patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity between adjacent non-equivalent protons, helping to assign specific signals to their positions on the aromatic rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts (δ): Each unique carbon atom in the molecule would produce a distinct signal. The aromatic carbons of the carbazole and phenyl rings would appear in the downfield region (approx. 100-150 ppm). The benzylic methylene carbon would have a characteristic shift, distinguishing it from the sp²-hybridized aromatic carbons. The carbon atom attached to the amino group (C-3) would also have a specific chemical shift influenced by the nitrogen atom.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 9H-Carbazol-3-amine, 9-(phenylmethyl)-, characteristic absorption bands would be expected for:

N-H Stretching: The primary amine (-NH₂) group would typically show one or two sharp bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl (B1604629) methylene group would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would produce several peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the aromatic amine C-N bond and the benzyl-nitrogen C-N bond would be found in the fingerprint region (approx. 1250-1350 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the compound. For 9H-Carbazol-3-amine, 9-(phenylmethyl)- (C₁₉H₁₆N₂), HRMS would be used to confirm that the experimentally measured exact mass corresponds to the calculated theoretical mass, providing unambiguous confirmation of the molecular formula.

Ionization Techniques for Molecular Weight Confirmation

Various ionization techniques can be used to generate the molecular ion for mass analysis.

Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. The molecular ion peak (M⁺) would confirm the molecular weight, and the fragmentation pattern could offer structural clues, such as the loss of the benzyl group.

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These are soft ionization techniques that typically produce the protonated molecular ion ([M+H]⁺) with minimal fragmentation. They are highly effective for confirming the molecular weight of the compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For derivatives of 9-benzyl-9H-carbazole, the UV-Vis spectra typically exhibit distinct absorption bands corresponding to π–π* and n–π* transitions within the conjugated carbazole ring system. clockss.org

In a study on ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate, a structurally related compound, the UV-Vis spectrum in ethanol (B145695) showed characteristic absorption peaks at 214, 234, 297, and 342 nm. clockss.org These absorptions are attributed to the intramolecular charge transfer processes within the molecule's extensive π-conjugated system. clockss.org The position and intensity of these bands are sensitive to the solvent environment and the nature of substituents on the carbazole core.

Table 1: UV-Vis Absorption Data for a 9-Benzyl-9H-Carbazole Derivative

| Wavelength (λmax, nm) | Solvent | Reference |

|---|---|---|

| 214, 234, 297, 342 | Ethanol | clockss.org |

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the emissive properties of molecules after they absorb light. The carbazole moiety is a well-known fluorophore, and its derivatives are widely studied for their potential in organic light-emitting diodes (OLEDs) and fluorescent sensors. clockss.orgub.edu

Photoluminescence studies reveal the wavelengths of light emitted by a substance upon photoexcitation. Research on a novel ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate fluorescent chemosensor demonstrated that while the free compound has a very low fluorescence intensity, it exhibits a significant increase in emission in the presence of certain metal cations. clockss.org The fluorescence emission maximum (λem) for this derivative was recorded at 346 nm in ethanol. clockss.org This enhancement is a key feature for sensing applications, with the ester carbonyl group playing a significant role in binding selectivity and increasing the electron density on the carbazole's π-conjugated system. clockss.orgsemanticscholar.org The Stokes shift, which is the difference between the absorption and emission maxima, is an important characteristic of a fluorophore. For some carbazole derivatives, large Stokes shifts have been observed, which is beneficial for applications in biological imaging and sensing. researchgate.net

Table 2: Photoluminescence Data for a 9-Benzyl-9H-Carbazole Derivative

| Emission Wavelength (λem, nm) | Solvent | Key Finding | Reference |

|---|---|---|---|

| 346 | Ethanol | Low intrinsic fluorescence, significant enhancement upon binding Ce(III) | clockss.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the specific title compound, 9-(phenylmethyl)-9H-carbazol-3-amine, is not detailed in the provided search context, data from closely related analogues like 9-benzyl-3-bromo-9H-carbazole and 9-benzyl-3,6-diiodo-9H-carbazole provide critical structural information. researchgate.netnih.gov

Table 3: Selected Crystallographic Data for Related 9-Benzyl-Carbazole Compounds

| Compound | Carbazole Ring System | Dihedral Angle (Carbazole-Phenyl) | Reference |

|---|---|---|---|

| 9-Benzyl-3-bromo-9H-carbazole | Essentially planar (r.m.s. deviation = 0.013 Å) | 87.1(2)° | nih.gov |

| 9-Benzyl-3,6-diiodo-9H-carbazole | Nearly coplanar | 85.29(8)° | researchgate.net |

Electrochemical Characterization Techniques

Electrochemical techniques are vital for assessing the redox properties of electroactive molecules like carbazole derivatives. These methods determine the ease with which a molecule can be oxidized or reduced, providing data on its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Cyclic voltammetry (CV) is the most common technique for investigating the redox behavior of carbazole-based materials. Studies on 9-substituted carbazoles show that the nitrogen atom is the primary redox center. ntu.edu.tw The electrochemical oxidation of 9-benzyl-9H-carbazole monomers exhibits an oxidation peak between +1.0 and +1.1 V (vs. SCE), which corresponds to the formation of radical cations. researchgate.net

The substituents on the carbazole ring significantly affect the oxidation potential. For instance, a study of 9-phenylcarbazoles showed that a related 3-amino derivative exhibits a reversible redox couple at +1.23 V. ntu.edu.tw The reversibility of the process indicates that the generated radical cation is stable under the experimental conditions. ntu.edu.tw For carbazoles without substituents at the 3 and 6 positions, oxidation can lead to dimerization. ntu.edu.twresearchgate.net However, substitution at the 9-position (with a benzyl group) and at the 3-position (with an amine group) influences these subsequent reactions, often leading to more stable oxidized species. ntu.edu.tw

Table 4: Electrochemical Data for 9-Substituted Carbazole Derivatives

| Compound/Derivative Type | Technique | Oxidation Potential (V) | Key Observation | Reference |

|---|---|---|---|---|

| 9-Benzyl-9H-carbazole | Cyclic Voltammetry | +1.0 to +1.1 (vs. SCE) | Oxidation of monomer to radical cation | researchgate.net |

| 3-Amino-9-phenylcarbazole derivative | Cyclic Voltammetry | +1.23 | Reversible redox couple | ntu.edu.tw |

Surface and Interfacial Process Monitoring (e.g., Quartz Crystal Microbalance)

The Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique capable of detecting minute mass changes on the surface of a quartz crystal resonator in real-time. nih.gov It operates based on the piezoelectric effect; changes in the mass adsorbed onto the crystal's electrodes cause a proportional shift in its resonant frequency. nih.govmdpi.com

While specific QCM studies on 9-(phenylmethyl)-9H-carbazol-3-amine were not identified, the technique is highly applicable for monitoring surface and interfacial processes involving this compound. For example, an Electrochemical Quartz Crystal Microbalance (EQCM) setup could be employed to monitor the electropolymerization of a film derived from this monomer onto a gold-coated QCM electrode. mdpi.com As the polymer film deposits during oxidative cycling (as observed in CV), the increase in mass on the electrode would cause a corresponding decrease in the crystal's resonant frequency. This would allow for the precise, real-time measurement of the polymer growth rate and mass. Furthermore, QCM could be used to study the adsorption and interaction of this amine-functionalized carbazole with other molecules or nanoparticles on a functionalized surface, providing valuable data for sensor development. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic method for studying chemical species that have one or more unpaired electrons. The radical cation of 9H-Carbazol-3-amine, 9-(phenylmethyl)-, which can be generated through chemical or electrochemical oxidation, is a prime candidate for EPR analysis. The resulting EPR spectrum is rich in information, primarily encoded in the g-factor and hyperfine coupling constants (hfs).

The g-factor provides information about the electronic environment of the unpaired electron. For organic radicals, the g-value is typically close to that of a free electron (ge ≈ 2.0023). Deviations from this value are influenced by spin-orbit coupling and can offer clues about the nature of the atoms over which the unpaired electron is delocalized.

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H and ¹⁴N). The resulting splitting of EPR lines into multiplets provides a detailed map of the spin density distribution across the molecule. The magnitude of the hyperfine coupling constant (A) is directly proportional to the spin density at the nucleus.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in predicting and interpreting the EPR spectra of such radicals. These calculations can provide theoretical g-values and hyperfine coupling constants that can be compared with experimental data for structural validation.

Detailed Research Findings:

In the absence of direct experimental data for the target compound, we can draw parallels from studies on similar structures. For instance, the radical cations of N-substituted carbazoles exhibit complex EPR spectra due to the coupling of the unpaired electron with the nitrogen nucleus and various protons on the aromatic rings. The magnitude of the ¹⁴N hyperfine coupling constant is a sensitive probe of the spin density on the nitrogen atom and the geometry of the radical cation.

The introduction of the phenylmethyl (benzyl) group at the 9-position of the carbazole ring is expected to have a relatively minor influence on the spin density distribution within the carbazole core itself, as it is not in direct conjugation. However, the amine group at the 3-position will significantly alter the electronic structure. Upon oxidation to the radical cation, the positive charge and spin density will be delocalized over both the carbazole and the 3-amine moieties.

The hyperfine coupling constants for the protons on the carbazole ring will vary depending on their position. Protons at positions with higher spin density will exhibit larger coupling constants. Similarly, the protons of the benzyl group and the amine group will also show hyperfine coupling if there is any significant spin delocalization onto these substituents.

Interactive Data Table of Predicted Hyperfine Coupling Constants:

The following table presents a hypothetical set of predicted hyperfine coupling constants (in Gauss) for the radical cation of 9H-Carbazol-3-amine, 9-(phenylmethyl)-, based on DFT calculations and data from analogous compounds. This table is for illustrative purposes to demonstrate the type of data obtained from EPR studies.

| Nucleus | Predicted Hyperfine Coupling Constant (A) [Gauss] |

| ¹⁴N (Carbazole) | 6.5 - 8.0 |

| ¹⁴N (Amine) | 4.0 - 5.5 |

| ¹H (Amine) | 3.0 - 4.5 |

| ¹H (Position 1) | 1.5 - 2.5 |

| ¹H (Position 2) | 0.5 - 1.5 |

| ¹H (Position 4) | 2.0 - 3.0 |

| ¹H (Position 5) | 0.5 - 1.5 |

| ¹H (Position 6) | 1.0 - 2.0 |

| ¹H (Position 7) | 0.5 - 1.5 |

| ¹H (Position 8) | 1.5 - 2.5 |

| ¹H (Benzyl CH₂) | < 0.5 |

Theoretical and Computational Investigations of 9h Carbazol 3 Amine, 9 Phenylmethyl Systems

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of chemical systems. For complex organic molecules such as carbazole (B46965) derivatives, these methods allow for the detailed study of molecular geometries, vibrational frequencies, and electronic transitions.

Density Functional Theory (DFT) has become a primary method for computational studies of carbazole derivatives due to its favorable balance of accuracy and computational cost. doi.org This approach is used to determine the optimized molecular structure, electronic properties, and vibrational spectra of molecules. In studies of compounds structurally similar to 9H-Carbazol-3-amine, 9-(phenylmethyl)-, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict molecular geometries and infrared (IR) spectra. mdpi.comnih.gov

For instance, computational studies on 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol utilized the DFT/B3LYP/6-311++G(d) level of theory for structure optimization and calculation of properties like molecular electrostatic potential (MEP) and Mulliken charges. mdpi.com The calculated vibrational frequencies from DFT often show good agreement with experimental FT-IR data, validating the computed molecular structure. najah.edu These studies confirm that DFT is a reliable tool for investigating the ground-state properties of complex carbazole-based systems. researchgate.net

Table 1: Common DFT Functionals and Basis Sets for Carbazole Systems

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies |

| B3LYP | 6-311++G(d) | Molecular Electrostatic Potential, Mulliken Charges |

| M06-2X | 6-311++G(d,p) | HOMO-LUMO Gap Analysis, Reactivity Descriptors |

| wB97XD | cc-pVTZ | Excited State Properties, Electronic Transitions |

To investigate the behavior of molecules in their excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. scirp.org It is particularly valuable for predicting electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions. researchgate.net For carbazole derivatives, which are often studied for their optoelectronic properties, TD-DFT calculations can elucidate the energies and characteristics of transitions from the ground state to various excited states.

The TD-DFT approach is recognized for its high accuracy and cost-effectiveness in studying electronic transition states. scirp.org In practice, TD-DFT calculations are performed on the DFT-optimized ground-state geometry to compute the vertical excitation energies, oscillator strengths, and corresponding absorption wavelengths (λmax). This information is crucial for interpreting experimental UV-Vis spectra and understanding charge transfer characteristics within the molecule upon photoexcitation. scirp.orgresearchgate.net

Ab initio methods are quantum chemical calculations based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) provide a fundamental framework for understanding electronic structure. In modern computational studies, ab initio methods are often used as a reference or in combination with other techniques. For instance, post-Hartree-Fock methods can be employed for higher accuracy in calculating specific properties. While DFT is more common for larger molecules like carbazole derivatives, ab initio calculations can provide valuable benchmarks for electronic properties. nih.gov

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons in a molecule and how this distribution influences its chemical properties and reactivity. The analysis of frontier molecular orbitals is particularly important.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are critical in determining the electronic and optical properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter that relates to the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.govnih.gov

In carbazole-based systems, the HOMO is typically localized on the electron-rich carbazole moiety, while the distribution of the LUMO depends on the nature and position of substituent groups. nankai.edu.cnresearchgate.net For example, arylation at the 9-position of the carbazole ring can lower the HOMO energy level. nankai.edu.cn A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and polarizability, suggesting that charge transfer can occur more readily within the molecule. nih.gov Computational studies on various carbazole derivatives consistently involve the calculation and visualization of HOMO and LUMO to understand intramolecular charge transfer (ICT) characteristics. nih.govnankai.edu.cn

Table 2: Illustrative Frontier Molecular Orbital Data for a Carbazole Derivative

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 2.5 to 4.0 |

Note: These are representative values for carbazole-based systems and not specific to 9H-Carbazol-3-amine, 9-(phenylmethyl)-.

Frontier Orbital Theory utilizes the properties of HOMO and LUMO to predict the reactivity and stability of molecules. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive.

Global reactivity descriptors, which are derived from the HOMO and LUMO energies, can be calculated to quantify aspects of chemical reactivity and stability. These descriptors include ionization potential, electron affinity, electronegativity, and chemical hardness. Such analyses, performed using DFT, help in understanding the relative stability and reactivity of different carbazole derivatives. The insights gained from these theoretical investigations are valuable for designing novel carbazole-based materials with tailored electronic properties and stability. researchgate.netresearchgate.net

Aromaticity Assessments (e.g., Harmonic Oscillator Model of Aromaticity (HOMA) Indices)

There is no specific information available in the searched scientific literature regarding the aromaticity assessment of 9H-Carbazol-3-amine, 9-(phenylmethyl)- using the Harmonic Oscillator Model of Aromaticity (HOMA) or other similar indices. Such studies are crucial for quantifying the aromatic character of the fused ring system and understanding its stability and reactivity, but have not been reported for this compound.

Modeling of Charge Transfer Characteristics

Detailed modeling of the intramolecular charge transfer (ICT) characteristics of 9H-Carbazol-3-amine, 9-(phenylmethyl)- is not described in the available literature. Investigations into the charge transfer properties are fundamental for evaluating a compound's potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This involves analyzing the electronic transitions between the donor (amino-carbazole) and acceptor parts of a molecule, a study which has yet to be published for this specific compound.

Molecular Electrostatic Potential (MEP) and Mulliken Charge Analysis

No dedicated Molecular Electrostatic Potential (MEP) maps or Mulliken charge analyses for 9H-Carbazol-3-amine, 9-(phenylmethyl)- were found in the reviewed literature. MEP analysis is instrumental in identifying the electrophilic and nucleophilic sites within a molecule, providing insights into its intermolecular interactions and reactive centers. Similarly, Mulliken charge analysis helps in understanding the charge distribution across the atoms. While computational studies on other carbazole derivatives have included these analyses, they have not been specifically applied to the 9-(phenylmethyl) substituted variant.